molecular formula C11H17N3O B2485194 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclopropanecarboxamide CAS No. 2034362-43-9

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclopropanecarboxamide

Cat. No. B2485194
CAS RN: 2034362-43-9
M. Wt: 207.277
InChI Key: UNZIKGGVSIJSPZ-UHFFFAOYSA-N
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Description

The compound "N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclopropanecarboxamide" belongs to a class of organic compounds known for their diverse chemical properties and potential for various applications. Research into similar compounds often focuses on their synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cycloaddition reactions, nucleophilic substitutions, and condensation reactions. For example, McLaughlin et al. (2016) detailed the synthesis and characterization of a research chemical with a pyrazole core, emphasizing the importance of correct identification and the challenges posed by mislabeling (McLaughlin et al., 2016).

Molecular Structure Analysis

X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to elucidate the molecular structure of pyrazole derivatives. Saeed et al. (2020) utilized X-ray structure characterization and Hirshfeld surface analysis to study antipyrine derivatives, providing insights into intermolecular interactions and molecular geometry (Saeed et al., 2020).

Chemical Reactions and Properties

Research into the chemical reactions of pyrazole derivatives often explores their reactivity under various conditions and their potential to undergo cycloaddition, substitution, and rearrangement reactions. For instance, Ledenyova et al. (2018) discussed the ANRORC rearrangement in the reaction of certain pyrazolo derivatives with thiourea (Ledenyova et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, including melting points, boiling points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and applications. The synthesis and crystal structure determination provide insights into these properties, as seen in the work of Kumara et al. (2016), where the crystal and molecular structure was determined by X-ray diffraction studies (Kumara et al., 2016).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and compatibility with other compounds are derived from structural analysis and experimental observations. The study of the catalyst-free synthesis of benzamide derivatives by Rahmouni et al. (2014) highlights the reactivity of pyrazolo derivatives under different conditions (Rahmouni et al., 2014).

Scientific Research Applications

Novel Synthetic Routes and Biological Activities

The development of novel synthetic routes for cyclopropane derivatives and their potential biological activities represents a significant area of research. Cyclopropane derivatives, due to their unique structural features, have been explored for various biological applications, including as potential anticancer agents. For example, the research demonstrates innovative methods for synthesizing cyclopropane derivatives via palladium-catalyzed sequential C-H activation and radical cyclization, highlighting the importance of such structures in medicinal chemistry (Giri et al., 2006). Similarly, carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and evaluated for cytotoxic activity, indicating the potential therapeutic applications of cyclopropane-containing compounds (Deady et al., 2003).

Antioxidant and Anticancer Properties

Compounds containing the pyrazole moiety, similar to the one mentioned, have been investigated for their antioxidant and anticancer properties. For instance, novel indane-amide substituted pyrazole derivatives have been synthesized and tested for their antioxidant activity, suggesting the role of such compounds in developing new antioxidant agents (Mohamed & El-Sayed, 2019). Additionally, novel pyrimidiopyrazole derivatives have been synthesized and evaluated for their antitumor activity, highlighting the potential of pyrazole derivatives in cancer therapy (Fahim et al., 2019).

Future Directions

Pyrazoles have a wide range of applications in various fields of science and their popularity has skyrocketed since the early 1990s . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8-7-10(13-14(8)2)5-6-12-11(15)9-3-4-9/h7,9H,3-6H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZIKGGVSIJSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclopropanecarboxamide

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